N-(3-Oxo-3-phenylpropyl)-L-leucine
Description
Properties
CAS No. |
92515-02-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
HKZJTCVWUKVPMC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Peptide Bond Formation via N-Carboxyanhydride (NCA) Route
One of the most effective and documented methods for preparing derivatives like N-(3-Oxo-3-phenylpropyl)-L-leucine involves the use of N-carboxyanhydrides (NCAs) of amino acid derivatives. This method is well-established for synthesizing optically pure amino acid derivatives and peptides.
Key Steps:
Synthesis of NCA Intermediate:
The NCA of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is prepared by reacting the corresponding amino acid derivative with phosgene or phosgene equivalents in an organic solvent such as dry dichloromethane under reflux conditions (e.g., 50°C for 8 hours).Reaction with Amino Acid or Amine:
The NCA intermediate is then reacted with L-leucine or other amino acids in the presence of a base (e.g., sodium hydroxide, sodium carbonate, or tertiary amines) in a mixed solvent system (water and a water-miscible organic solvent like acetone or dioxane). The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.pH Control:
Maintaining the pH in the alkaline range (around pH 9–10) during the reaction is critical to avoid by-product formation and ensure high yield and purity.Isolation:
After completion, the reaction mixture is acidified to decompose carbamic acid intermediates, followed by extraction with ethyl acetate and concentration under reduced pressure. The product can be isolated as a crystalline salt (e.g., maleate) if desired.
Advantages:
Reductive Amination Approach
Another method involves reductive amination of keto acid derivatives with amino acids or peptides:
- A Schiff base is formed by condensing L-leucine or its derivatives with ethyl α-oxo-γ-phenylbutyrate or related keto compounds.
- The imine intermediate is then reduced using hydrogen gas in the presence of catalysts such as palladium on carbon or sodium cyanoborohydride.
This method is less commonly reported specifically for this compound but is a known route for related compounds like enalapril precursors.
Catalytic Hydrogenation for Intermediate Preparation
In related syntheses, catalytic hydrogenation is used to reduce intermediates:
For example, N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine benzyl ester is hydrogenated in the presence of palladium on activated carbon under mild pressure (0.3 MPa) and temperature conditions, often in solvents like isopropanol.
This step is crucial for preparing intermediates that can be further transformed into the target compound.
Reaction Conditions and Optimization
Research Findings and Yield Data
- The NCA method yields the target compound in approximately 95% yield with high optical purity and minimal side products.
- Vigorous stirring and solvent choice significantly affect yield; solvents with poor water compatibility (e.g., ethyl acetate, methylene chloride) reduce yield.
- Hydrogenation steps for intermediates achieve yields around 96% with purity >98% and enantiomeric excess >99%.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|
| N-Carboxyanhydride Route | NCA of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine + L-leucine salt, base, water/acetone, 0°C-RT | ~95 | High purity, no protecting groups needed |
| Reductive Amination | Schiff base formation + Pd/C or NaBH3CN, hydrogen gas | Variable | Used for related compounds, less direct for target |
| Catalytic Hydrogenation | Pd/C catalyst, isopropanol, mild pressure | ~96 | For intermediate preparation, high purity |
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
N-(3-Oxo-3-phenylpropyl)-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the leucine moiety can interact with amino acid residues through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(3-Oxo-3-phenylpropyl)glycine
- Molecular Formula: C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- Key Features : Replaces L-leucine with glycine, resulting in a smaller, more polar structure.
- Functional Role : A urinary metabolite linked to acyl-CoA dehydrogenase deficiency , synthesized via glycine conjugation with 3-phenylpropionic acid .
Cyclo(L-leucyl-L-leucyl)
Pulcherriminic Acid
- Key Features : A dipeptide derivative with hydroxylation modifications, identified as a biosynthetic intermediate in microbial systems .
Analogues with Substituent Variations
N-(1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl)-acetamide
L-Leucine Derivatives with Amino/Hydroxy Substitutions
- Examples: L-Leucine, N-(3-amino-2-hydroxy-1-oxo-3-phenylpropyl) (CAS 62023-20-5) Octanoic acid, 2-[(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)amino] (CAS 62023-14-7)
- Key Features: Additional amino/hydroxy groups enhance hydrogen-bonding capacity, altering solubility and reactivity .
Functional and Physicochemical Comparisons
Functional Roles
Physicochemical Properties
| Compound | Solubility | Stability | Key Structural Influence |
|---|---|---|---|
| This compound | Low aqueous solubility | Likely stable at −20°C (inferred) | Hydrophobic leucine side chain. |
| N-(3-Oxo-3-phenylpropyl)glycine | Moderate solubility | Stable ≥4 years at −20°C | Polar glycine residue. |
| Cyclo(L-leucyl-L-leucyl) | Low solubility | – | Cyclic structure reduces flexibility. |
Research Findings and Methodological Insights
- Structural Confirmation : Analogs like cyclo(L-leucyl-L-leucyl) and pulcherriminic acid were identified using UPLC HR HESI-MS and reverse stable isotope labeling , emphasizing the importance of advanced mass spectrometry in structural elucidation .
- Synthetic Routes : Heterogeneous catalysts (e.g., SBA-15-Pr–SO₃H) enable efficient synthesis of 3-oxo-3-phenylpropyl derivatives, as demonstrated for chlorophenyl analogs .
- Metabolic Pathways: Glycine conjugation of phenylpropionic acid derivatives is a key detoxification mechanism in humans, with implications for diagnosing metabolic disorders .
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